molecular formula C24H19NO4S B2649602 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide CAS No. 2380009-95-8

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide

Cat. No.: B2649602
CAS No.: 2380009-95-8
M. Wt: 417.48
InChI Key: NDJQOEFXHFGACM-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as furan-2-yl and thiophen-2-yl derivatives. These intermediates are then subjected to further reactions to introduce the hydroxyethyl and xanthene carboxamide groups.

Common synthetic routes may involve:

    Furan and Thiophene Derivatization: Starting with furan and thiophene, various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.

    Coupling Reactions: The functionalized furan and thiophene derivatives are coupled using reagents like palladium catalysts under specific conditions to form the desired intermediate.

    Hydroxyethylation: The intermediate is then reacted with ethylene oxide or similar reagents to introduce the hydroxyethyl group.

    Xanthene Carboxamide Formation: Finally, the hydroxyethyl intermediate is reacted with xanthene-9-carboxylic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a part of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide
  • N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
  • N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide

Uniqueness

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide is unique due to its specific combination of furan, thiophene, and xanthene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c26-18(22-12-15(14-30-22)19-10-5-11-28-19)13-25-24(27)23-16-6-1-3-8-20(16)29-21-9-4-2-7-17(21)23/h1-12,14,18,23,26H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJQOEFXHFGACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC(=CS4)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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